molecular formula C5H12O2 B050535 3-Ethoxy-1-propanol CAS No. 111-35-3

3-Ethoxy-1-propanol

Cat. No.: B050535
CAS No.: 111-35-3
M. Wt: 104.15 g/mol
InChI Key: XHMWPVBQGARKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-1-propanol is an organic compound with the molecular formula C5H12O2 It is a colorless liquid with a mild, pleasant odor

Mechanism of Action

Target of Action

3-Ethoxy-1-propanol, also known as 3-ethoxypropan-1-ol, is an ethoxy-alcohol derivative

Mode of Action

It’s known that the ether component of this compound is relatively unreactive . This suggests that it might interact with its targets in a non-covalent manner, possibly through hydrogen bonding or van der Waals interactions.

Result of Action

It’s known that it can react with oxoacids and carboxylic acids to form esters plus water . This suggests that it might participate in esterification reactions within the body, potentially influencing the levels of various esters and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-1-propanol can be synthesized through the reaction of propylene oxide with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ethoxypropanoic acid or ethoxypropanal.

    Reduction: Ethoxypropanol.

    Substitution: Ethoxypropyl ethers or esters.

Scientific Research Applications

3-Ethoxy-1-propanol is utilized in various scientific research applications, including:

    Chemistry: It is used as a solvent in organic synthesis and as a reagent in the preparation of other chemical compounds.

    Biology: It is employed in the extraction and purification of biological molecules.

    Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: It is used in the production of coatings, inks, and cleaning agents due to its solvent properties.

Comparison with Similar Compounds

    2-Ethoxyethanol: Another ethoxy-alcohol with similar solvent properties but different molecular structure.

    1-Butoxy-2-propanol: A butoxy-alcohol with comparable applications in industry.

    Ethylene glycol monoethyl ether: A glycol ether with similar uses but different chemical properties.

Uniqueness: 3-Ethoxy-1-propanol is unique due to its balanced solvent properties, making it suitable for a wide range of applications. Its mild odor and relatively low toxicity also contribute to its preference over other similar compounds in various industrial and research settings.

Properties

IUPAC Name

3-ethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-2-7-5-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMWPVBQGARKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Record name 3-ETHOXY-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20359
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073124
Record name 3-Ethoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-ethoxy-1-propanol appears as a clear colorless liquid, with a mild odor. Less dense than water. Contact may slightly irritate skin, eyes and mucous membranes.
Record name 3-ETHOXY-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20359
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

320 to 322 °F at 760 mmHg (NTP, 1992)
Record name 3-ETHOXY-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20359
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

130 °F (NTP, 1992)
Record name 3-ETHOXY-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20359
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Record name 3-ETHOXY-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20359
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.904 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name 3-ETHOXY-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20359
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

8.2 mmHg at 77 °F (NTP, 1992)
Record name 3-ETHOXY-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20359
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

111-35-3
Record name 3-ETHOXY-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20359
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Ethoxy-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxy-1-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxypropane-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHOXY-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28V3RKF4Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-1-propanol
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-1-propanol
Reactant of Route 3
3-Ethoxy-1-propanol
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-1-propanol
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-1-propanol
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.